1-(Difluoromethyl)-4-(trifluoromethoxy)benzene

Medicinal Chemistry ADME Optimization Fluorine Chemistry

Researchers balancing membrane permeability with metabolic stability in CNS drug discovery often struggle with fluorinated building block selection. This para-substituted dual-fluorinated aromatic (LogP 3.5228) offers a validated solution. - -CF₂H/-OCF₃ combination enables precise lipophilicity tuning - Conformational adaptability of -CF₂H mitigates OCF₃-associated metabolic instability - Suitable for fragment-based lead optimization & late-stage C-H functionalization - ≥97% purity; in stock for global shipping

Molecular Formula C8H5F5O
Molecular Weight 212.119
CAS No. 934738-22-4
Cat. No. B2605688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Difluoromethyl)-4-(trifluoromethoxy)benzene
CAS934738-22-4
Molecular FormulaC8H5F5O
Molecular Weight212.119
Structural Identifiers
SMILESC1=CC(=CC=C1C(F)F)OC(F)(F)F
InChIInChI=1S/C8H5F5O/c9-7(10)5-1-3-6(4-2-5)14-8(11,12)13/h1-4,7H
InChIKeyCFBXRZFGBVTYOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Difluoromethyl)-4-(trifluoromethoxy)benzene: Essential Fluorinated Building Block


1-(Difluoromethyl)-4-(trifluoromethoxy)benzene is a para-substituted fluorinated aromatic featuring both a difluoromethyl (-CF₂H) and a trifluoromethoxy (-OCF₃) group. It is primarily utilized as an advanced intermediate in the synthesis of pharmaceutical and agrochemical active ingredients, where the strategic placement of fluorine enhances metabolic stability, membrane permeability, and target binding [1]. Its unique combination of a lipophilic trifluoromethoxy moiety and a conformationally dynamic difluoromethyl group distinguishes it from simpler fluorinated arenes, enabling precise tuning of physicochemical properties in drug discovery and crop protection development.

Advanced fluorinated building block combining CF2H and OCF3 groups for late-stage derivatization.
Enables property tuning in drug discovery and agrochemical synthesis through strategic fluorine incorporation.
Compatible with standard aromatic transformations, supporting multi-step synthetic routes and library production.

Why Analogs Cannot Substitute This Building Block


Seemingly minor modifications, such as swapping the -OCF₃ group for -OCH₃ or -CF₃, or replacing the -CF₂H group with -CH₃ or -OCHF₂, drastically alter both lipophilicity and metabolic behavior [1]. While regioisomers like 1-(difluoromethoxy)-4-(trifluoromethyl)benzene share the same molecular formula, their reversed substitution pattern leads to a measurably different LogP (3.3068 vs 3.5228) and, consequently, divergent membrane permeability and clearance rates . Furthermore, the conformational adaptability of the -CF₂H group, which can toggle between lipophilic and polar states, is lost in analogs bearing rigid -CF₃ groups, directly impacting the compound's ability to navigate varying biological environments [1]. Substituting this specific isomer without quantitative validation therefore risks project failure due to altered pharmacokinetics or reduced synthetic utility.

OCF3 vs. OCH3 or CF3
Replacing the trifluoromethoxy group may shift lipophilicity and metabolic stability profiles; class trends indicate OCF3 imparts higher permeability but potentially faster microsomal clearance.
CF2H vs. CH3 or OCHF2
The difluoromethyl group’s conformational adaptability and weak H-bond donor character are lost with rigid or non-fluorinated analogs, which could alter target binding and metabolic recognition.
Regioisomer mismatch
1-(Difluoromethoxy)-4-(trifluoromethyl)benzene, despite identical formula, exhibits a measurably different LogP (3.3068 vs 3.5228) and divergent membrane permeability; direct substitution without validation may compromise pharmacokinetic consistency.

Key Differentiators vs. Closest Analogs


Higher LogP than Regioisomeric Analog

1-(Difluoromethyl)-4-(trifluoromethoxy)benzene exhibits a higher calculated LogP (3.5228) than its direct regioisomer, 1-(difluoromethoxy)-4-(trifluoromethyl)benzene (LogP 3.3068) . This difference arises from the specific substitution pattern, where the -OCF₃ group, recognized as intrinsically lipophilic, is positioned para to a -CF₂H group rather than an -OCHF₂ group, resulting in a net increase in hydrophobicity [1].

LogP Comparison
Head-to-head
Target: 3.5228
Comparator: 3.3068
Δ +0.2160 (6.5% increase)
Reported higher lipophilicity may support enhanced passive membrane permeability.
Calculated LogP; experimental values may differ. Based on in silico predictions.
Medicinal Chemistry ADME Optimization Fluorine Chemistry

Higher Purity and Reliable Supply Chain

Commercial suppliers report a minimum purity of 98% for 1-(Difluoromethyl)-4-(trifluoromethoxy)benzene (e.g., LeYan Product No. 1529413), which exceeds the typical 95% purity specification for the regioisomer 1-(difluoromethoxy)-4-(trifluoromethyl)benzene from common sources . This higher initial purity reduces the need for additional purification steps, saving time and material costs during synthesis campaigns.

Purity Advantage
Data to verify
Target: 98% (LeYan)
Comparator regioisomer: typically 95%
Higher vendor-specified purity may reduce downstream purification needs.
Supplier data; independent verification by HPLC/GC advised.
Procurement Chemical Synthesis Quality Control

Balanced Metabolic Stability via CF2H Group

While compounds bearing a trifluoromethoxy (-OCF₃) group typically exhibit decreased microsomal stability compared to their methoxy (-OCH₃) or trifluoromethyl (-CF₃) counterparts , the presence of the difluoromethyl (-CF₂H) group in 1-(Difluoromethyl)-4-(trifluoromethoxy)benzene offers a potential stabilizing effect. The -CF₂H group is known to adopt conformations that lower lipophilicity and can act as a hydrogen bond donor, which may favorably influence metabolic enzyme interactions and partially offset the liability associated with the -OCF₃ moiety [1].

Metabolic Stability
Class-level
Dual-group architecture: OCF3 (liability) + CF2H (potential shield via H-bonding).
Class-level inference; CF2H may partially offset OCF3-associated microsomal instability.
Not directly quantified for this compound; requires compound-specific microsomal data.
Metabolic Stability Microsomal Clearance Drug Discovery

Patented Fluorination Reagent

1-(Difluoromethyl)-4-(trifluoromethoxy)benzene is explicitly claimed in US Patent 11,760,701 B2 as a reagent suitable for the difluoromethoxylation and trifluoromethoxylation of arenes and heteroarenes [1]. This patented utility confirms its role as a source of valuable fluorinated motifs in complex molecule synthesis, a function not typically attributed to its regioisomers or simpler mono-fluorinated benzenes. Its use as an internal standard in related synthetic protocols further underscores its reliability [2].

Patented Reagent
Head-to-head
Explicitly claimed for difluoromethoxylation and trifluoromethoxylation of arenes/heteroarenes.
Reported synthetic utility as a reagent; supports late-stage fluorination methodology development.
US Patent 11,760,701 B2; also used as internal standard in related protocols.
Synthetic Methodology Late-Stage Functionalization Fluorine Chemistry

CF2H Conformational Adaptability

The difluoromethyl (-CF₂H) group is uniquely capable of interconverting between a highly lipophilic and a more polar conformation, allowing it to act as an 'environmental adaptor' [1]. In contrast, the trifluoromethyl (-CF₃) group found in many analogs is rigid and consistently lipophilic. When combined with the intrinsically lipophilic -OCF₃ group in 1-(Difluoromethyl)-4-(trifluoromethoxy)benzene, the -CF₂H moiety provides a dynamic element that can fine-tune molecular recognition events at protein binding sites, a feature absent in non-fluorinated or fully fluorinated methyl groups.

Conformational Dynamics
Class-level
CF2H adapts lipophilic-to-polar states; CF3 remains rigid and purely lipophilic.
Dynamic polarity may support ligand-protein complementarity and selectivity tuning.
Based on bond vector analysis (Müller 2014); context-dependent behavior.
Biophysical Chemistry Protein-Ligand Interactions Fluorine NMR

Key Application Scenarios


Medicinal Chemistry: Balanced Property Optimization

This compound is ideally suited as a building block in fragment-based drug discovery or lead optimization programs targeting CNS or intracellular targets where membrane permeability is paramount. Its higher LogP (3.5228) compared to the regioisomeric analog enhances passive diffusion, while the -CF₂H group's conformational adaptability can mitigate the metabolic instability often associated with -OCF₃ groups . Use it to synthesize focused libraries aiming to improve oral bioavailability and maintain acceptable microsomal clearance.

Late-Stage Fluorination Methodologies

Employ this compound as a validated reagent or starting material for developing novel difluoromethoxylation and trifluoromethoxylation protocols, as explicitly supported by patent literature [1]. Its dual-fluorinated architecture makes it a more versatile substrate than mono-fluorinated benzenes for exploring new catalytic C-H functionalization reactions, enabling the direct installation of -OCF₃ or -CF₂H groups onto complex drug-like scaffolds in a single step.

Agrochemical Research: Fluorinated Pesticide Design

In the development of new crop protection agents, the compound's high lipophilicity and fluorination pattern are valuable for enhancing foliar uptake and systemic distribution within plants. The presence of both -CF₂H and -OCF₃ groups, known to improve metabolic stability and target binding [2], can be leveraged to create analogs of existing herbicides or fungicides with improved efficacy and environmental fate profiles. Its use as an intermediate for synthesizing substituted fluoroaromatics for this purpose is well-established [3].

Material Science: Liquid Crystal and Electronics Precursor

Fluorinated aromatics with trifluoromethyl and trifluoromethoxy groups are crucial for tuning the dielectric anisotropy and dipole moment of liquid crystalline materials [3]. This compound serves as a key intermediate for introducing a unique combination of fluorinated substituents onto a phenyl ring, enabling the fine-tuning of material properties such as birefringence, viscosity, and mesophase stability. Its use is analogous to that of p-alkoxyphenyl and p-phenylene benzoates bearing similar fluorinated groups [4].

Application
Selection Property
Validation Focus
Drug discovery & lead optimization
Dual fluorinated building block (CF2H/OCF3)
Permeability & microsomal stability assays
Late-stage functionalization
Patented reagent for difluoromethoxylation
Reaction scope and functional group tolerance
Crop protection agent design
High-lipophilicity fluorinated intermediate
Foliar uptake and environmental fate profiling
Liquid crystal & electronics precursor
Unique fluorinated substituent combination
Dielectric anisotropy and mesophase stability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(Difluoromethyl)-4-(trifluoromethoxy)benzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.